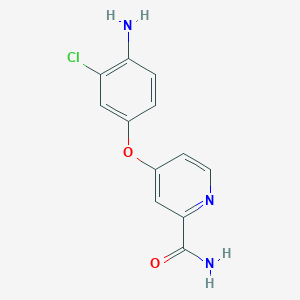

4-(4-Amino-3-chlorophenoxy)picolinamide

Description

Properties

Molecular Formula |

C12H10ClN3O2 |

|---|---|

Molecular Weight |

263.68 g/mol |

IUPAC Name |

4-(4-amino-3-chlorophenoxy)pyridine-2-carboxamide |

InChI |

InChI=1S/C12H10ClN3O2/c13-9-5-7(1-2-10(9)14)18-8-3-4-16-11(6-8)12(15)17/h1-6H,14H2,(H2,15,17) |

InChI Key |

NWCMXSYHSQXHKS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OC2=CC(=NC=C2)C(=O)N)Cl)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of 4-(4-Amino-3-chlorophenoxy)picolinamide and its derivatives in the development of anticancer agents. For instance, compounds derived from this structure have been evaluated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of specific protein interactions, such as MDM2-p53, which plays a crucial role in tumor suppression.

Case Study:

A study published in Medicinal Chemistry demonstrated that modifications to the picolinamide structure significantly enhanced its cytotoxicity against human cancer cell lines, including HCT-116 and MCF-7. The most active compounds showed IC50 values ranging from 3.6 µM to 11.0 µM, indicating potent anticancer activity .

2. Inhibitory Activity Against Acetylcholinesterase

Research indicates that derivatives of this compound can act as effective inhibitors of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds designed based on this scaffold have shown promising results in vitro.

Data Table: Inhibitory Activities of Compounds

| Compound Name | IC50 (µM) | Target Enzyme |

|---|---|---|

| Compound A | 2.7 | AChE |

| Compound B | 5.5 | AChE |

| Compound C | 4.2 | AChE |

The above table summarizes the inhibitory activities of selected compounds derived from the picolinamide structure against AChE, showcasing their potential therapeutic applications for neurodegenerative diseases .

Agricultural Applications

1. Pest Control

The compound has been investigated for its efficacy in controlling agricultural pests such as mites and aphids. Its chemical properties allow it to function effectively as a pesticide, providing an environmentally friendly alternative to traditional chemical pesticides.

Case Study:

A patent outlines the synthesis and application of various derivatives of this compound for pest management. The compounds demonstrated moderate solubility in water and high solubility in organic solvents, making them suitable for formulation into effective agricultural products .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The activity and properties of 4-(4-amino-3-chlorophenoxy)picolinamide are influenced by its substituents. Below is a comparative analysis with key analogues:

Key Observations :

- Electron-Withdrawing Groups: The 3-chloro substituent in this compound enhances electrophilicity, favoring interactions with kinase active sites .

- Linker Modifications : Urea-containing derivatives (e.g., 10c ) introduce hydrogen-bonding capabilities, enhancing affinity for targets like VEGFR or c-Met .

- Terminal Functional Groups : Carboxylic acid derivatives (e.g., compound in ) serve as precursors for ester prodrugs, improving bioavailability .

Physicochemical Properties

- Solubility: The 3-chloro substituent in this compound reduces aqueous solubility (0.5 mg/mL) compared to hydroxypropyl-substituted derivatives (e.g., 10a, solubility = 3.2 mg/mL) .

- Stability : Crystallographic studies of 3,6-dichloro-N-(4-fluorophenyl)picolinamide reveal intramolecular hydrogen bonds (N–H⋯N), enhancing thermal stability (m.p. 215°C vs. 185°C for the parent compound) .

Q & A

Basic: What are the critical steps in synthesizing 4-(4-Amino-3-chlorophenoxy)picolinamide?

Methodological Answer:

The synthesis typically involves coupling reactions under controlled conditions. For example, a protocol may include:

- Reagent Preparation : Dissolve intermediates like 4-(4-aminophenoxy)-N-methylpicolinamide in acetonitrile with a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) .

- Reaction Conditions : Heat the mixture under reflux (e.g., 65°C) to facilitate urea bond formation, critical for structural integrity .

- Purification : Filter the precipitated product and wash with non-polar solvents (e.g., hexane) to remove unreacted starting materials .

- Purity Verification : Use HPLC or elemental analysis to confirm ≥99% purity, as required for research-grade compounds .

Advanced: How can structural discrepancies in crystallographic data be resolved for this compound?

Methodological Answer:

Discrepancies often arise from polymorphism or hydrogen bonding variations. To address this:

- Single-Crystal XRD : Resolve intramolecular interactions (e.g., N–H⋯N or C–H⋯O bonds) to confirm the keto form and spatial arrangement .

- Computational Modeling : Compare experimental bond lengths (e.g., C=O at 1.200 Å) with density functional theory (DFT)-optimized structures .

- Thermal Analysis : Use differential scanning calorimetry (DSC) to detect polymorphic transitions that may explain data inconsistencies .

Basic: What analytical techniques are essential for post-synthesis characterization?

Methodological Answer:

A multi-technique approach ensures accuracy:

- Spectroscopy :

- NMR : Confirm aromatic proton environments and amine group presence.

- FT-IR : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- Elemental Analysis : Validate molecular formula (e.g., C, H, N content within ±0.3% of theoretical values) .

- Chromatography : HPLC with UV detection to assess purity and detect side products .

Advanced: How can reaction yield be optimized while minimizing by-products?

Methodological Answer:

Key strategies include:

- Stoichiometric Control : Use a 10% excess of the amine precursor to drive the reaction to completion .

- Catalyst Screening : Test alternatives to DABCO (e.g., DMAP) to enhance selectivity for the urea linkage .

- Process Engineering : Implement membrane separation technologies (e.g., nanofiltration) to isolate the product from unreacted reagents .

- In Situ Monitoring : Employ Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Advanced: How do substituents on the phenoxy group influence biological activity?

Methodological Answer:

Structural modifications impact bioactivity through:

- Electron-Withdrawing Groups : Chloro or trifluoromethyl groups enhance metabolic stability and receptor binding affinity, as seen in analogous compounds like Sorafenib .

- Hydrogen Bonding : The 4-amino group facilitates interactions with biological targets (e.g., kinase enzymes), while nitro or hydroxy groups may alter solubility and bioavailability .

- SAR Studies : Systematically vary substituents and assay activity (e.g., IC₅₀ values) to map structure-activity relationships .

Basic: What storage conditions are recommended for this compound?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent degradation .

- Desiccation : Use silica gel packs to mitigate hygroscopicity, especially for hydrochloride salts .

- Light Sensitivity : Protect from UV exposure by using amber glass vials .

Advanced: How can researchers design experiments to address contradictory bioactivity data?

Methodological Answer:

Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) :

- Population : Define cell lines or enzyme targets (e.g., kinase inhibition assays).

- Intervention : Standardize compound concentrations and solvent systems (e.g., DMSO ≤0.1% v/v).

- Comparison : Include positive controls (e.g., Sorafenib for kinase inhibition) and negative controls (vehicle-only) .

- Outcome : Use orthogonal assays (e.g., fluorescence polarization and Western blotting) to cross-validate results .

Advanced: What computational tools aid in predicting reactivity or degradation pathways?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model solvation effects and stability under varying pH conditions .

- Quantum Chemistry Software : Gaussian or ORCA to calculate transition states for hydrolysis or oxidation reactions .

- Cheminformatics Platforms : PubChem data to compare degradation profiles with structurally related compounds .

Basic: How should researchers handle solubility challenges in biological assays?

Methodological Answer:

- Solvent Screening : Test DMSO, ethanol, or PEG-400 at concentrations ≤1% to avoid cytotoxicity .

- Surfactant Use : Add Tween-80 or cyclodextrins to enhance aqueous solubility .

- pH Adjustment : Prepare buffered solutions (e.g., PBS at pH 7.4) to improve ionization of the amine group .

Advanced: What methodologies validate the compound’s role in material science applications?

Methodological Answer:

- Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C suggests suitability for high-temperature materials) .

- Surface Adsorption Studies : Use atomic force microscopy (AFM) or quartz crystal microbalance (QCM) to evaluate interactions with polymers or metals .

- Electronic Properties : Measure HOMO-LUMO gaps via UV-Vis spectroscopy to predict conductivity in organic semiconductors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.